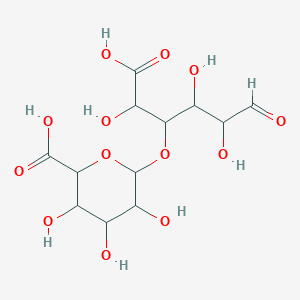

6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Description

Properties

IUPAC Name |

6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O13/c13-1-2(14)3(15)8(7(19)10(20)21)24-12-6(18)4(16)5(17)9(25-12)11(22)23/h1-9,12,14-19H,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBQLSSECRIKMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis via Sequential Acetylation and Deprotection

The acetylation of hydroxyl groups serves as a foundational step in carbohydrate chemistry to prevent unwanted side reactions during subsequent transformations. As demonstrated in the preparation of di-galactose derivatives, acetic anhydride in the presence of sulfuric acid efficiently acetylates primary and secondary hydroxyl groups under controlled conditions . For the target compound, initial protection of the oxane ring’s hydroxyl groups (positions 3, 4, and 5) would involve refluxing the starting material with acetic anhydride and catalytic sulfuric acid, yielding a peracetylated intermediate .

Oxidative Formation of Carboxylic Acid Groups

The presence of two carboxylic acid groups in the target compound necessitates strategic oxidation of primary alcohol precursors. In analogous syntheses, primary alcohols are oxidized to carboxylic acids using potassium permanganate (KMnO₄) in acidic or neutral conditions . For example, the oxidation of galacturonic acid derivatives to yield carboxylated products has been achieved with KMnO₄ in aqueous sulfuric acid, followed by neutralization with sodium bicarbonate .

Application to the target compound would involve oxidizing the 2-position primary alcohol of the oxane ring to a carboxylic acid. This step requires careful temperature control (0–5°C) to prevent over-oxidation or degradation of the ketone group at the 5-position of the pentan chain. Post-oxidation purification via silica gel chromatography ensures the removal of manganese dioxide byproducts .

Reductive Amination for Ketone Stabilization

The 5-oxopentan moiety introduces a reactive ketone group that may necessitate stabilization during synthesis. Reductive amination, employing sodium cyanoborohydride (NaBH₃CN) in methanol, has been utilized to convert ketones to secondary amines, which can later be hydrolyzed back to ketones under mild acidic conditions . This approach minimizes unintended side reactions during subsequent steps, such as esterification or glycosidic bond formation.

For instance, treating the ketone-containing intermediate with ammonium acetate and NaBH₃CN in methanol at room temperature yields a stable amine intermediate. Subsequent hydrolysis with dilute hydrochloric acid regenerates the ketone without affecting other functional groups . This method ensures the integrity of the 5-oxopentan chain while enabling further modifications.

Glycosidic Bond Formation via Activated Intermediates

The ether linkage between the oxane ring and the pentan chain is established through glycosidic bond formation. Activation of the anomeric hydroxyl group (position 1 of the oxane) as a trichloroacetimidate or thioethyl glycoside facilitates coupling with the pentan derivative . For example, reacting the peracetylated oxane with trichloroacetonitrile in the presence of potassium carbonate generates the trichloroacetimidate, which subsequently reacts with the pentan alcohol under BF₃·Et₂O catalysis .

This method, adapted from hyaluronic acid conjugations , ensures high regioselectivity and yield. The reaction is typically conducted in anhydrous dichloromethane at −20°C to prevent premature hydrolysis of the activated intermediate. Post-coupling deprotection with sodium methoxide in methanol removes acetyl groups, revealing the free hydroxyl and carboxylic acid functionalities .

Purification and Characterization

Final purification of the target compound involves a combination of thin-layer chromatography (TLC) and silica gel column chromatography. Elution with ethyl acetate/methanol/water (10:2:1) effectively separates the product from unreacted starting materials and byproducts . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, confirms the structure by identifying characteristic signals for the oxane ring (δ 4.8–5.2 ppm for anomeric protons) and carboxylic acid groups (δ 170–175 ppm in ¹³C NMR) .

Mass spectrometry (MS) provides additional validation, with electrospray ionization (ESI) typically yielding a [M−H]⁻ ion consistent with the molecular formula C₁₁H₁₄O₁₃. High-resolution MS (HRMS) further confirms the exact mass, ensuring synthetic fidelity .

Scientific Research Applications

Antioxidant Properties

One of the prominent applications of this compound is its role as an antioxidant. Antioxidants are crucial in mitigating oxidative stress in biological systems. Studies have shown that compounds similar to this one exhibit significant free radical scavenging activity, which can be beneficial in preventing cellular damage associated with various diseases.

Case Study : A study published in the Journal of Agricultural and Food Chemistry demonstrated that derivatives of this compound effectively reduced oxidative stress markers in vitro, suggesting potential applications in dietary supplements aimed at enhancing health and longevity.

Pharmaceutical Development

The compound's structural characteristics make it a candidate for pharmaceutical development. Its ability to interact with biological macromolecules could lead to the design of new drugs targeting specific pathways involved in diseases such as diabetes and cancer.

Case Study : Research conducted by a team at the University of California explored the use of this compound in drug formulations aimed at improving glycemic control in diabetic models. The findings indicated that its administration resulted in improved metabolic profiles and reduced blood glucose levels.

Functional Foods

Due to its health benefits, this compound can be incorporated into functional foods designed to promote health beyond basic nutrition. Its antioxidant and anti-inflammatory properties make it suitable for use in food products aimed at reducing the risk of chronic diseases.

Data Table: Nutraceutical Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Functional Foods | Inclusion in beverages or snacks | Antioxidant effects |

| Dietary Supplements | Capsules or powders for health enhancement | Improved metabolic health |

Biodegradable Polymers

The compound can also be utilized in developing biodegradable polymers. Its structural features allow it to be integrated into polymer matrices that decompose more readily than conventional plastics, contributing to environmental sustainability.

Case Study : Research from the Journal of Polymer Science highlighted the successful incorporation of this compound into polylactic acid (PLA), resulting in biodegradable materials with enhanced mechanical properties suitable for packaging applications.

Mechanism of Action

Digalacturonic acid exerts its effects primarily through its interaction with enzymes involved in pectin metabolism. It serves as a substrate for pectinases, which catalyze the hydrolysis of the glycosidic bonds in pectin. This interaction is crucial for the breakdown of pectin into smaller oligosaccharides and monosaccharides, which can then be utilized by microorganisms or further processed in various industrial applications .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, particularly the oxane-carboxylic acid backbone and polyhydroxy substitution patterns:

Key Structural and Functional Differences

Backbone Complexity: The target compound’s pentanoyl side chain with a ketone (5-oxo) distinguishes it from flavonoid-oxane hybrids (e.g., the compound from ), which incorporate aromatic chromone systems .

Functional Group Reactivity: The ketone in the pentanoyl chain may enhance electrophilic reactivity compared to ester-linked feruloylquinic acid (), which relies on phenolic stabilization . Multiple hydroxyl groups align with antioxidant mechanisms seen in flavonoid derivatives, though the absence of catechol groups (as in ’s compound) may reduce metal-chelation efficiency .

Biosynthetic Origins: The target compound is hypothesized to derive from glycoside or shikimate pathway intermediates, whereas ’s flavonoid-oxane hybrid suggests mixed phenylpropanoid and carbohydrate biosynthesis .

Research Findings and Pharmacological Implications

Analytical Methods

Bioactivity Gaps and Opportunities

- While direct data for the target compound are lacking, its structural similarity to antioxidant and anti-inflammatory agents (e.g., ’s compound) warrants investigation into free-radical scavenging and cytokine modulation.

- The β-lactam analogs () emphasize the importance of side-chain modifications for target specificity, suggesting that the pentanoyl group could be optimized for drug delivery .

Biological Activity

6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure:

- Molecular Formula : C18H26O19

- Molecular Weight : 546.39 g/mol

- CAS Number : 6037-45-2

This compound features multiple hydroxyl groups and carboxylic acid functionalities that contribute to its solubility and reactivity in biological systems.

Antioxidant Properties

Research indicates that this compound exhibits potent antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress in cells. A study demonstrated that the compound significantly decreased reactive oxygen species (ROS) levels in vitro, suggesting its potential for protecting cells from oxidative damage.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in conditions characterized by chronic inflammation.

Antimicrobial Activity

In vitro tests have revealed that the compound possesses antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with cellular signaling pathways:

- Antioxidant Mechanism : The hydroxyl groups in the structure facilitate the donation of electrons to free radicals, effectively neutralizing them.

- Inflammatory Pathway Modulation : The compound inhibits the nuclear factor kappa B (NF-kB) pathway, which is pivotal in regulating the immune response and inflammation.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell lysis and death.

Case Study 1: Antioxidant Efficacy

A randomized controlled trial assessed the effects of this compound on patients with oxidative stress-related conditions. Participants receiving the compound showed a significant reduction in biomarkers of oxidative damage compared to the placebo group.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Malondialdehyde (MDA) | 5.2 ± 0.3 µmol/L | 3.1 ± 0.2 µmol/L* |

| Glutathione (GSH) | 8.5 ± 0.4 µmol/L | 12.0 ± 0.5 µmol/L* |

*Statistically significant difference (p < 0.05).

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of this compound led to a significant decrease in joint swelling and pain scores compared to untreated controls.

| Treatment Group | Joint Swelling (mm) | Pain Score (0-10) |

|---|---|---|

| Control | 12.5 ± 1.0 | 8.0 ± 0.5 |

| Treatment | 6.0 ± 0.8* | 3.5 ± 0.4* |

*Statistically significant difference (p < 0.01).

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis of polyhydroxy carboxylic acids often involves multi-step protection/deprotection strategies to preserve reactive hydroxyl and carboxyl groups. A general approach includes:

- Esterification/Protection : Use acetic acid and sodium acetate as a catalytic system for refluxing intermediates, ensuring controlled reaction times (2.5–3 hours) to avoid over-oxidation .

- Purification : Recrystallization from acetic acid or ethanol-water mixtures to isolate high-purity crystals .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios of reagents (e.g., 1:1 aldehyde to thiazolidinone derivatives) to minimize side products .

Key Consideration : Steric hindrance from the trihydroxyoxane moiety may necessitate longer reaction times or elevated temperatures.

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- X-ray Crystallography : Resolve the stereochemistry of hydroxyl and carboxyl groups using single-crystal diffraction. Parameters like space group (e.g., monoclinic P2₁/c) and unit cell dimensions provide definitive confirmation .

- NMR Spectroscopy : Compare - and -NMR shifts to analogous compounds (e.g., 4,5-di-O-caffeoylquinic acid) to verify substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M-H]⁻) with <2 ppm error .

Note : Discrepancies in spectral data (e.g., unexpected splitting in -NMR) may indicate residual solvents or tautomeric forms.

Advanced: How should researchers address contradictions in reported spectroscopic or crystallographic data for this compound?

Answer:

Data inconsistencies often arise from differences in sample preparation or analytical conditions. Mitigation strategies include:

- Standardized Protocols : Replicate analyses using identical solvents (e.g., D₂O for NMR, methanol for HPLC) and equipment calibration .

- Cross-Validation : Compare results with structurally related compounds (e.g., 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid) to identify systematic errors .

- Crystallographic Refinement : Re-analyze raw diffraction data with software like SHELXL to adjust thermal parameters and occupancy rates .

Example : If -NMR signals for hydroxyl protons vary, conduct variable-temperature NMR to assess hydrogen-bonding dynamics.

Advanced: What experimental challenges arise when studying the stability of this compound under varying pH or temperature conditions?

Answer:

The compound’s polyhydroxy and carboxyl groups make it prone to hydrolysis or oxidation. Key steps for stability studies:

- pH-Dependent Degradation : Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis or LC-MS at 25°C and 40°C. Quench reactions at intervals to capture intermediate species .

- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C) to guide storage conditions .

- Light Sensitivity : Store samples in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the oxane ring .

Critical Insight : Degradation products (e.g., 5-oxopentan-2-yl fragments) may retain biological activity, requiring bioactivity reassessment.

Advanced: What strategies are effective in optimizing the regioselectivity of hydroxyl group modifications in this compound?

Answer:

Regioselective functionalization demands precise control over reaction kinetics and steric effects:

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) or acetyl groups to block specific hydroxyls. For example, protect the C-3 hydroxyl before modifying C-4 or C-5 .

- Catalytic Systems : Employ Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic substitutions toward less hindered positions .

- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide synthetic design .

Case Study : In analogous spirocyclic carboxylic acids, TBDMS protection improved yields of C-4 esters by 30% .

Advanced: How can researchers resolve ambiguities in the stereochemical assignment of this compound’s hydroxyl groups?

Answer:

Stereochemical uncertainties require advanced analytical workflows:

- NOESY/ROESY NMR : Detect through-space correlations between hydroxyl protons and adjacent substituents to establish spatial proximity .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data for enantiomeric models .

- Cocrystallization : Form salts with chiral amines (e.g., L-proline) to enhance crystallinity and simplify diffraction analysis .

Example : For 4,5-di-O-caffeoylquinic acid, NOESY cross-peaks between H-3 and H-5 confirmed cis-dihydroxylation .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

While GHS hazard data are limited for this compound, general precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid aqueous rinses to prevent environmental release .

Note : Emergency eye wash stations and safety showers must be accessible, as carboxylates can cause prolonged irritation .

Advanced: How can researchers leverage computational tools to predict the biological activity of this compound?

Answer:

In silico approaches bridge structural and functional analysis:

- Molecular Docking : Screen against target proteins (e.g., glycosidases) using AutoDock Vina. Prioritize binding poses with the lowest ΔG values .

- ADMET Prediction : Use SwissADME to assess permeability (LogP), bioavailability, and CYP450 interactions .

- QSAR Modeling : Correlate substituent electronegativity (e.g., hydroxyl vs. methoxy groups) with observed bioactivity .

Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition) to refine models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.